N-Benzyl-3-(triethoxysilyl)propan-1-amine
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Overview
Description
N-Benzyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features a benzyl group attached to a propylamine chain, which is further bonded to a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of benzylamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Reactants: Benzylamine and 3-chloropropyltriethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(triethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out in the presence of water or aqueous acid, while condensation reactions may require catalysts such as acids or bases.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or networks.
Scientific Research Applications
N-Benzyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of surfaces for biosensors and biochips.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(triethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of hybrid materials.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Lacks the benzyl group, making it less hydrophobic and less bulky.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Contains an additional amino group, providing more sites for functionalization.
(3-Aminopropyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups, affecting its reactivity and solubility.
Uniqueness
N-Benzyl-3-(triethoxysilyl)propan-1-amine is unique due to the presence of the benzyl group, which imparts additional hydrophobicity and steric bulk. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-benzyl-3-triethoxysilylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3Si/c1-4-18-21(19-5-2,20-6-3)14-10-13-17-15-16-11-8-7-9-12-16/h7-9,11-12,17H,4-6,10,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLVKWBBFWKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC1=CC=CC=C1)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536312 |
Source
|
Record name | N-Benzyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93671-60-4 |
Source
|
Record name | N-Benzyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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